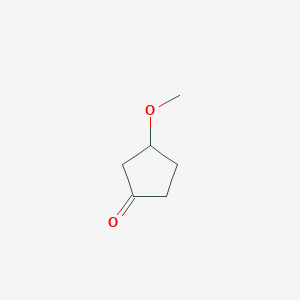

3-Methoxycyclopentanone

Description

Contextualizing 3-Methoxycyclopentanone within Cyclopentanone (B42830) and Ketone Chemistry

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to two other carbon atoms. This functional group imparts a distinct reactivity, primarily centered on the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens (hydrogens on the carbons adjacent to the carbonyl). Cyclopentanone is a cyclic ketone consisting of a five-membered carbon ring with a single oxo substituent. numberanalytics.com This structure is a fundamental building block in organic synthesis, participating in a wide array of reactions such as nucleophilic additions, aldol (B89426) condensations, and Dieckmann cyclizations to construct more intricate molecular frameworks. nih.gov

This compound, with the chemical formula C₆H₁₀O₂, is a derivative of cyclopentanone where a methoxy (B1213986) group (-OCH₃) is attached to the carbon atom at the 3-position relative to the carbonyl group. nih.gov The presence of this methoxy group, an electron-donating substituent, influences the electronic environment of the cyclopentanone ring. This substitution can affect the reactivity of both the distal carbonyl group and the adjacent α-protons, thereby providing unique pathways for chemical transformations compared to the unsubstituted parent molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-methoxycyclopentan-1-one | nih.gov |

| Molecular Formula | C₆H₁₀O₂ | nih.gov |

| Molecular Weight | 114.14 g/mol | nih.gov |

| Canonical SMILES | COC1CCC(=O)C1 | nih.gov |

| InChIKey | GFEOMMUMMYWXQG-UHFFFAOYSA-N | nih.gov |

Historical Perspectives in Cyclopentanone Synthesis and Functionalization

The synthesis of the cyclopentanone core has a rich history, with early methods laying the groundwork for more advanced contemporary strategies. One of the classic and historically significant methods for preparing cyclopentanone is the ketonic decarboxylation of adipic acid. wikipedia.org This reaction involves heating the dicarboxylic acid, often in the presence of a catalyst such as barium hydroxide, to induce cyclization and the loss of carbon dioxide, yielding the five-membered ring ketone. wikipedia.orgorgsyn.org

Another foundational method for constructing the cyclopentanone ring is the Dieckmann condensation. organicreactions.orgfiveable.me This intramolecular Claisen condensation of a diester, such as diethyl adipate, uses a strong base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to afford cyclopentanone. numberanalytics.comaskiitians.comorganicchemistrytutor.com This reaction has been a reliable tool for forming five- and six-membered rings in organic synthesis. fiveable.me

While the Robinson annulation is primarily known for creating six-membered rings by combining a Michael addition with an intramolecular aldol condensation, its principles of ring formation have been influential in the broader field of cyclic ketone synthesis. wikipedia.orgjuniperpublishers.comjk-sci.com More modern approaches have emerged, including the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into highly functionalized 4-hydroxycyclopentenones. nih.govthieme-connect.comorgsyn.org This reaction provides a direct route to substituted cyclopentenone structures from readily available starting materials derived from biomass. orgsyn.org

Table 2: Comparison of Selected Cyclopentanone Synthesis Methods

| Method | Starting Material | Key Transformation | Ring Type Formed |

|---|---|---|---|

| Ketonic Decarboxylation | Adipic acid | Intramolecular condensation and decarboxylation | Cyclopentanone |

| Dieckmann Condensation | Adipate ester | Intramolecular Claisen condensation | β-keto ester (precursor to Cyclopentanone) |

| Piancatelli Rearrangement | 2-Furylcarbinol | Acid-catalyzed rearrangement | 4-Hydroxycyclopentenone |

Significance of Methoxy-substituted Cyclopentanones as Synthetic Intermediates and Chiral Building Blocks

In the field of organic synthesis, a synthetic intermediate is a molecule that is formed during the course of a multi-step synthesis and is subsequently converted into the final target molecule. A chiral building block is a pre-made, enantiomerically pure or enriched molecule that can be incorporated into a larger structure, allowing for the controlled construction of a specific stereoisomer of the target compound.

The cyclopentanone and cyclopentenone frameworks are found in a vast number of biologically active natural products, including jasmonoids and prostaglandins (B1171923). wikipedia.org Consequently, substituted cyclopentanones are highly valuable synthetic intermediates. Methoxy-substituted cyclopentanones, such as this compound and its unsaturated analog 3-methoxycyclopent-2-en-1-one, are particularly useful. The methoxy group can serve multiple roles: it can act as a directing group, influencing the regioselectivity of subsequent reactions, or it can function as a protected hydroxyl group that can be revealed later in the synthesis. For instance, 3-methoxycyclopentenone has been used as a key building block in the synthesis of the cyclopentanoid antibiotic Kjellmanianone tubitak.gov.tr and other complex natural products. nih.gov Synthetic routes to these valuable intermediates include the gold-catalyzed hydrolysis of β-alkoxy indanone derivatives. encyclopedia.pubmdpi.comnih.gov

The stereochemistry of a molecule is often critical to its biological function. Therefore, the ability to synthesize molecules as a single enantiomer is a central goal of modern organic synthesis. Methoxy-substituted cyclopentanones can be prepared as chiral, enantiomerically enriched compounds. uni-konstanz.denih.gov These chiral building blocks are instrumental in asymmetric synthesis, providing a reliable way to introduce a specific stereocenter into a target molecule. The controlled installation of stereochemistry early in a synthetic sequence using a building block like chiral this compound can significantly streamline the synthesis of complex, optically active molecules. oakland.eduresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEOMMUMMYWXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxycyclopentanone and Its Derivatives

Established Synthetic Pathways to the 3-Methoxycyclopentanone Core

The construction of the fundamental this compound framework can be achieved through several established synthetic strategies. These methods primarily focus on the formation of the five-membered ring and the introduction of the key methoxy (B1213986) and ketone functionalities.

Cyclopentanone (B42830) Annulation and Ring-Forming Strategies

Cyclopentanone annulation, a process that involves the formation of a five-membered ring onto an existing molecular scaffold, represents a powerful approach to substituted cyclopentanones. While specific examples for the direct synthesis of this compound via a single, named annulation reaction like the Robinson annulation are not prevalent in readily available literature, the principles of annulation can be applied. The Robinson annulation, for instance, is a well-known method for forming six-membered rings through a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org Analogous strategies to form five-membered rings often involve intramolecular condensation reactions of appropriately substituted precursors.

Two classical and effective intramolecular condensation reactions for the formation of cyclic ketones are the Dieckmann condensation and the intramolecular aldol reaction.

Dieckmann Condensation: This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. libretexts.orgorgsyn.orgnih.govmdpi.com For the synthesis of a this compound precursor, a diester with a methoxy group at the appropriate position would be required. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the desired cyclopentanone. This method is particularly useful for creating five- and six-membered rings. orgsyn.org

Intramolecular Aldol Reaction: Molecules containing two carbonyl groups can undergo an intramolecular aldol reaction to form a cyclic α,β-unsaturated ketone. youtube.comacs.orginternationaljournalssrg.org For instance, a 1,4-dicarbonyl compound can cyclize to form a five-membered ring. acs.org To synthesize a precursor to this compound, a diketone with a methoxy substituent could be envisioned as a starting material. The resulting cyclopentenone could then be selectively reduced to the saturated cyclopentanone.

Specific Routes to 3-Methoxycyclopentenone as a Precursor to Saturated Analogs

A common and effective strategy for synthesizing this compound involves the initial preparation of its unsaturated analog, 3-methoxycyclopent-2-enone, followed by the selective reduction of the carbon-carbon double bond.

One notable approach to 3-methoxycyclopentenone involves the acid-catalyzed rearrangement of furan (B31954) derivatives. Furans can be considered as precursors to 1,4-dicarbonyl compounds, which can then undergo intramolecular cyclization. For example, 2-(5-methyl-2-furyl)-1,3-dicarbonyl compounds can undergo a one-pot cyclization in an acidic medium, where the furan ring is opened to a γ-diketone intermediate that subsequently cyclizes to a cyclopentenone. clockss.org

More direct methods for the synthesis of 3-methoxycyclopentenones have also been developed. For instance, a highly enantioselective gold(I)-catalyzed carboalkoxylation of alkynes has been reported to produce various optically active β-alkoxyindanone derivatives and has been extended to the enantioselective synthesis of 3-methoxycyclopentenones. acs.org This reaction is proposed to proceed through an enantioselective cyclization of intermediates containing vinylgold(I) and prochiral oxocarbenium moieties. acs.org

Once 3-methoxycyclopentenone is obtained, the subsequent reduction of the double bond can be achieved through various catalytic hydrogenation methods. Asymmetric hydrogenation of cyclic enones is a well-established field, offering routes to chiral cycloalkanols with high enantioselectivity. For example, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted cyclic enones has been shown to proceed with excellent enantioselectivity (92 to >99% ee) and diastereoselectivity (dr 95:5 to >99:1). nih.gov Similar methodologies could be applied to 3-methoxycyclopentenone to afford enantiomerically enriched this compound.

Enantioselective Synthesis of this compound Derivatives

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of numerous asymmetric synthetic methods. These strategies allow for the selective synthesis of a specific stereoisomer of this compound derivatives, which is crucial for their biological activity.

Asymmetric Catalysis in Cyclopentanone Stereocontrol

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, is a highly efficient approach for stereocontrol.

Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective reactions. For instance, O-TMS-protected diphenylprolinol has been used to catalyze cascade double Michael addition reactions of α,β-unsaturated aldehydes with a β-keto ester to afford polysubstituted cyclopentanones with the formation of four contiguous stereocenters in one step with excellent enantioselectivity. acs.orgnih.gov Organocatalytic Michael additions of cyclopentane-1,2-dione to various electrophiles have also been explored, leading to 3-substituted products with good to high yields and good stereoselectivity. researchgate.netnih.gov These principles could be adapted for the asymmetric synthesis of this compound derivatives.

Metal-based Catalysis: Chiral metal complexes are powerful catalysts for a wide range of asymmetric transformations. Rhodium-catalyzed asymmetric arylation of cyclobutenone ketals has been developed as a method to access chiral enol ethers, which can be further modified to complex cyclobutanes. clockss.org While not a direct synthesis of cyclopentanones, it demonstrates the utility of rhodium catalysis in stereoselective ring chemistry. Gold(I) catalysis has also been successfully employed in the enantioselective synthesis of 3-methoxycyclopentenones. acs.org

Chiral Auxiliary-Mediated Approaches in Cyclopentanone Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A prominent example is the use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries. The SAMP/RAMP hydrazone method allows for the highly stereoselective α-alkylation of ketones and aldehydes. orgsyn.orgmit.eduwikipedia.orgresearchgate.netchemtube3d.com This method involves the formation of a hydrazone between the carbonyl compound and the chiral auxiliary, followed by deprotonation to form an azaenolate, which then reacts with an electrophile. The rigid, chelated structure of the azaenolate directs the approach of the electrophile, leading to high diastereoselectivity. Subsequent cleavage of the hydrazone regenerates the α-substituted carbonyl compound with high enantiomeric excess. mit.educhemtube3d.com This methodology could be applied to a suitable cyclopentanone precursor to introduce a substituent at the 2-position, which could then be converted to a 3-methoxy derivative.

The Evans oxazolidinone auxiliaries are another widely used class of chiral auxiliaries, particularly in stereoselective aldol and alkylation reactions. mit.edu By attaching an oxazolidinone to a carboxylic acid derivative, the steric bulk of the auxiliary directs the approach of electrophiles or nucleophiles, leading to the formation of new stereocenters with high control.

Biocatalytic Strategies for Enantiopure this compound Intermediates

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. Lipases are a particularly versatile class of enzymes in organic synthesis.

One key biocatalytic strategy is the desymmetrization of meso compounds. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the desymmetrization of symmetric diols and diacetates. internationaljournalssrg.org This involves the selective acylation or hydrolysis of one of the two enantiotopic functional groups in a meso substrate, leading to a chiral monoacetate or monoalcohol with high enantiomeric excess. internationaljournalssrg.org A hypothetical meso-3-methoxycyclopentane-1,x-diol could potentially be desymmetrized using a lipase to provide an enantiopure precursor to this compound.

Another relevant biocatalytic approach is the kinetic resolution of racemic mixtures. While not a desymmetrization, it is a powerful method for separating enantiomers. For example, lipase-catalyzed site-selective deacetylation has been used to resolve racemic intermediates in the synthesis of complex natural products. crossref.org

Advanced Synthetic Strategies Involving the Cyclopentanone Scaffold

Modern organic synthesis has seen the development of a variety of powerful techniques for the construction of complex cyclic systems. These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to more traditional approaches. The following sections detail five such advanced strategies and their potential application in the synthesis of this compound.

Ring-closing metathesis (RCM) has emerged as a robust and widely used method for the formation of cyclic alkenes, including five-membered rings. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org The functional group tolerance of modern RCM catalysts makes this strategy applicable to the synthesis of complex molecules. wikipedia.orgnih.gov

For the synthesis of a this compound precursor, a diene substrate bearing a methoxy group at the appropriate position would be required. The RCM reaction would yield a substituted cyclopentene (B43876), which could then be converted to the target cyclopentanone through subsequent oxidation or hydration of the double bond.

Proposed Synthetic Route via RCM:

A plausible synthetic precursor for a 3-substituted cyclopentenone is a diene that can undergo RCM. For instance, a substrate with a methoxy group on the carbon that will become the 3-position of the cyclopentanone ring can be synthesized and then subjected to RCM. The resulting cyclopentene derivative can then be transformed into the target ketone.

| Step | Reaction | Reactant(s) | Catalyst/Reagent(s) | Product |

| 1 | Etherification | Commercially available alcohol | NaH, MeI | Methoxy-containing diene |

| 2 | Ring-Closing Metathesis | Methoxy-containing diene | Grubbs' Catalyst (e.g., Grubbs II) | 4-Methoxycyclopentene |

| 3 | Oxidation | 4-Methoxycyclopentene | Ozonolysis (O₃, DMS) or dihydroxylation followed by oxidation | This compound |

The efficiency of the RCM step is influenced by factors such as the catalyst used, the solvent, and the concentration of the substrate. The formation of the five-membered ring is generally entropically favored. wikipedia.org

Radical cyclizations provide a powerful method for the construction of five-membered rings, often proceeding with high levels of stereocontrol. rsc.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to a multiple bond to form a cyclic radical. libretexts.org This intermediate is then quenched to afford the final product. libretexts.org

The synthesis of oxygenated cyclopentanes has been achieved through radical cyclization pathways. rsc.org For the synthesis of this compound, a precursor could be designed where a radical is generated and subsequently cyclizes onto an alkene or alkyne, with a methoxy group or a precursor functional group positioned to be at the 3-position of the resulting cyclopentane (B165970) ring.

Illustrative Radical Cyclization Approach:

An acyclic precursor containing a radical precursor (e.g., a halide or a xanthate) and an appropriately positioned alkene can be used. The methoxy group would be present on the acyclic chain.

| Step | Reaction | Substrate | Reagent(s) | Intermediate/Product |

| 1 | Radical Initiation | Acyclic halide with a methoxy group | Bu₃SnH, AIBN | Acyclic radical |

| 2 | 5-exo-trig Cyclization | Acyclic radical | - | Cyclopentyl radical |

| 3 | Radical Quenching | Cyclopentyl radical | Bu₃SnH | 3-Methoxycyclopentane derivative |

| 4 | Oxidation | 3-Methoxycyclopentane derivative | Oxidizing agent (e.g., PCC, Swern oxidation) | This compound |

The regioselectivity of the cyclization is generally governed by "Baldwin's rules," with 5-exo cyclizations being favored for the formation of five-membered rings. uchicago.edu The stereochemical outcome can often be predicted based on the conformation of the transition state.

Palladium catalysis offers a versatile platform for the functionalization of ketones, including the formation of C-C and C-O bonds at the α-position. nih.govorgsyn.orgnih.gov While a direct palladium-catalyzed synthesis of the this compound ring from acyclic precursors is not commonly reported, palladium-catalyzed reactions on a pre-formed cyclopentanone scaffold are highly valuable.

One potential strategy involves the α-functionalization of cyclopentanone itself or a derivative. For instance, the palladium-catalyzed α-arylation of cyclopentanones has been demonstrated. orgsyn.orgnih.gov A related transformation, the α-alkoxylation, could in principle be used to introduce the methoxy group. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed to construct a key bond in a precursor to this compound. Transannular C–H functionalization of cyclopentane carboxylic acids has also been achieved using palladium catalysis, showcasing the potential for site-selective functionalization. nih.gov

Conceptual Palladium-Catalyzed Approach:

A strategy could involve the palladium-catalyzed coupling of an enolate or enol ether of cyclopentanone with an electrophilic source of methoxy.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |

| α-Alkoxylation | Cyclopentanone enolate | Electrophilic methoxy source | Pd(0) or Pd(II) catalyst with appropriate ligands | This compound |

| Cross-Coupling | 3-Halocyclopentanone | Sodium methoxide | Pd catalyst, phosphine (B1218219) ligand | This compound |

The development of such a direct α-alkoxylation of cyclopentanone would require careful optimization of the catalyst, ligands, and reaction conditions to avoid side reactions such as self-aldol condensation. nih.gov

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including cyclopentenone and cyclopentanone derivatives. researchgate.netacs.orgresearchgate.net Gold catalysts, typically gold(I) or gold(III) complexes, are particularly effective in activating alkynes and allenes towards nucleophilic attack.

A common strategy involves the cycloisomerization of enynes to form cyclopentene derivatives. researchgate.net For the synthesis of a precursor to this compound, an enyne substrate with a methoxy group at the appropriate position could be employed. The gold-catalyzed reaction would lead to a methoxy-substituted cyclopentadiene (B3395910) or cyclopentene, which could then be converted to the target ketone. Gold-catalyzed oxidative cyclizations of cis-3-en-1-ynes have also been shown to produce cyclopentenone derivatives. researchgate.net

Proposed Gold-Catalyzed Synthesis:

A plausible route would involve the gold-catalyzed cyclization of a 1,6-enyne bearing a methoxy substituent.

| Step | Reaction | Substrate | Catalyst | Product |

| 1 | Synthesis of Precursor | - | - | Methoxy-substituted 1,6-enyne |

| 2 | Gold-Catalyzed Cycloisomerization | Methoxy-substituted 1,6-enyne | Au(I) or Au(III) catalyst | Methoxy-substituted cyclopentene derivative |

| 3 | Conversion to Ketone | Methoxy-substituted cyclopentene derivative | Ozonolysis or other oxidative cleavage | This compound |

The regioselectivity and stereoselectivity of gold-catalyzed cyclizations are often high and can be influenced by the choice of ligands and the substrate structure.

[3+2] Cycloaddition reactions are a powerful and atom-economical method for the construction of five-membered rings. organic-chemistry.orgrsc.org These reactions involve the combination of a three-atom component and a two-atom component to form a cyclopentane ring. uchicago.edu A wide variety of synthons can be employed, allowing for the synthesis of highly functionalized cyclopentanes with good control over stereochemistry. researchgate.netacs.org

To synthesize this compound via a [3+2] cycloaddition, one of the components would need to contain a methoxy group or a functional group that can be readily converted to a methoxy group. For example, a reaction between a methoxy-substituted allyl cation equivalent (a three-carbon component) and an enol ether (a two-carbon component) could potentially lead to the desired cyclopentanone after hydrolysis.

Exemplary [3+2] Cycloaddition Strategy:

A metal-catalyzed [3+2] cycloaddition between a vinylcyclopropane (B126155) and an alkene is a known method for cyclopentane synthesis. A methoxy-substituted vinylcyclopropane could serve as the three-carbon component.

| Three-Carbon Component | Two-Carbon Component | Catalyst/Conditions | Intermediate | Final Product (after workup) |

| Methoxy-substituted vinylcyclopropane | Electron-deficient alkene (e.g., enone) | Lewis acid or transition metal catalyst | Cycloadduct | This compound derivative |

| Trimethylsilyloxy-substituted diene | Methoxy-substituted alkene | Lewis acid | Cycloadduct | This compound |

The success of this approach would depend on the reactivity and regioselectivity of the chosen components and catalyst system.

Reaction Mechanisms and Reactivity Studies of 3 Methoxycyclopentanone

Mechanistic Investigations of Nucleophilic Additions to 3-Methoxycyclopentanone

Nucleophilic addition to the carbonyl group is a fundamental reaction for ketones like this compound. academie-sciences.fr These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the methoxy (B1213986) group at the C-3 position introduces stereochemical considerations and can influence the electronic nature of the carbonyl group, thereby affecting reactivity.

The Michael reaction, or conjugate addition, is a crucial carbon-carbon bond-forming reaction. byjus.comnih.gov It involves the 1,4-addition of a nucleophile, typically a stabilized enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org While this compound itself is a saturated ketone, its synthesis often proceeds from α,β-unsaturated precursors like 2-cyclopentenone.

The mechanism begins with a base deprotonating a Michael donor (e.g., a β-keto ester or malonic ester) to form a stable, nucleophilic enolate ion. libretexts.org This enolate then attacks the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). masterorganicchemistry.com This conjugate addition step forms a new carbon-carbon bond and generates a new enolate, which is subsequently protonated during workup to yield the 1,5-dicarbonyl product. byjus.com To arrive at a saturated analog like this compound, the precursor would undergo further transformations, such as reduction of the double bond and functional group manipulations.

Table 1: Michael Reaction Components for Cyclopentanone (B42830) Synthesis

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Potential Intermediate |

|---|---|---|

| Diethyl malonate | 2-Cyclopentenone | Diethyl 2-(3-oxocyclopentyl)malonate |

| Ethyl acetoacetate | 2-Cyclopentenone | Ethyl 2-acetyl-3-oxocyclopentane-1-carboxylate |

| Nitromethane | 2-Cyclopentenone | 3-(Nitromethyl)cyclopentan-1-one |

This table illustrates potential Michael reaction pairings that lead to substituted cyclopentanone scaffolds, which could be precursors for derivatives like this compound.

Direct nucleophilic addition (or 1,2-addition) to the carbonyl carbon of this compound is a key transformation. The primary challenge in these reactions is controlling the stereoselectivity, as the attack of the nucleophile can occur from two different faces of the planar carbonyl group, leading to diastereomeric alcohol products.

Chemo-, Regio-, and Stereoselectivity : These are critical concepts in understanding the outcomes of chemical reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

Regioselectivity is the preference for bond-making or breaking in one direction over all other possible directions.

Stereoselectivity is the preferential formation of one stereoisomer over another. mdpi.com

For this compound, the facial selectivity of the nucleophilic attack is influenced by the existing stereocenter at the C-3 position. The methoxy group can sterically hinder one face of the carbonyl, directing the incoming nucleophile to the opposite, less hindered face. Furthermore, in reactions involving organometallic reagents, the oxygen of the methoxy group can act as a chelating agent with the metal cation, leading to a more rigid transition state and potentially reversing the stereochemical outcome compared to a purely sterically controlled reaction. Computational studies have historically been crucial in understanding the trajectory of nucleophilic attack on carbonyl groups. academie-sciences.fr

Table 2: Predicted Stereochemical Outcomes of Direct Nucleophilic Addition

| Nucleophile Type | Controlling Factor | Expected Major Diastereomer |

|---|---|---|

| Small, non-chelating (e.g., LiAlH₄) | Steric Hindrance | Nucleophile adds anti to the methoxy group |

| Bulky, non-chelating (e.g., L-Selectride) | Steric Hindrance | Enhanced anti-addition |

This table provides a generalized prediction of stereoselectivity based on the nature of the nucleophile and the controlling electronic or steric effects.

Rearrangement Reactions Involving this compound Systems

Rearrangement reactions provide powerful methods for constructing complex cyclic systems from simpler precursors.

The vinylcyclopropane-cyclopentene rearrangement is a synthetically valuable ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876). wikipedia.org This transformation, which can proceed through either a diradical-mediated or a pericyclic mechanism, is a key step in the synthesis of many natural products. wikipedia.orgresearchgate.net

For the synthesis of a this compound scaffold, a precursor containing a vinylcyclopropane (B126155) moiety with a methoxy group at an appropriate position could be employed. Upon thermal or photochemical activation, the vinylcyclopropane would rearrange to form a methoxy-substituted cyclopentene. nih.gov This cyclopentene intermediate can then be readily converted to the target saturated ketone through reactions such as hydroboration-oxidation or ozonolysis. The stereochemistry of the substituents on the cyclopropane ring can influence the stereochemical outcome of the final cyclopentene product. nih.gov

Intramolecular cyclization is a direct and efficient method for the synthesis of cyclic compounds like cyclopentanones. A common strategy is the intramolecular aldol (B89426) condensation of a 1,5-dicarbonyl compound. For instance, 2,5-hexanedione (B30556) can undergo an intramolecular aldol reaction to form 3-methyl-2-cyclopentenone. bohrium.com A suitably substituted precursor could similarly cyclize to form the core structure of this compound.

Another powerful method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. An appropriately substituted adipic acid ester, for example, could be treated with a strong base to induce cyclization, forming a 2-methoxycarbonyl-cyclopentanone derivative, which can then be further modified. Oxidative cyclizations using hypervalent iodine reagents have also been shown to form fused ring systems. rsc.org

Table 3: Intramolecular Cyclization Strategies for Cyclopentanone Scaffolds

| Precursor Type | Reaction Name | Base/Catalyst | Resulting Scaffold |

|---|---|---|---|

| 1,5-Dicarbonyl Compound | Aldol Condensation | Base (e.g., NaOH) or Acid | Cyclopentenone |

| Adipic Acid Ester | Dieckmann Condensation | Strong Base (e.g., NaOEt) | β-Keto Ester |

This table summarizes common intramolecular cyclization reactions used to construct the five-membered cyclopentanone ring.

Enolate Chemistry and Transformations of this compound

The formation of an enolate by deprotonation of the α-carbon is central to the reactivity of ketones. For this compound, deprotonation can occur at either the C-2 or C-5 position, leading to two different regioisomeric enolates. The methoxy group at C-3 exerts an inductive electron-withdrawing effect, which can influence the relative acidity of the α-protons and thus the regioselectivity of enolate formation.

Kinetic Enolate : Formed by removing the most accessible, least sterically hindered proton (typically at C-5) using a bulky, non-nucleophilic base (like LDA) at low temperatures.

Thermodynamic Enolate : The more stable enolate, typically the more substituted one, is formed under conditions that allow for equilibration (e.g., a smaller base like NaH and higher temperatures).

Once formed, these nucleophilic enolates can react with a wide range of electrophiles in reactions such as alkylations, aldol additions, and acylations, providing a versatile route to a variety of substituted cyclopentanone derivatives. The choice of reaction conditions is critical to control the regioselectivity of these subsequent transformations.

Table 4: Reactions of this compound Enolates

| Enolate Type | Electrophile | Reaction Type | Product Type |

|---|---|---|---|

| Kinetic (C-5) | Methyl Iodide | Alkylation | 2-Methoxy-5-methylcyclopentanone |

| Thermodynamic (C-2) | Benzaldehyde | Aldol Addition | 2-(Hydroxy(phenyl)methyl)-3-methoxycyclopentanone |

This table outlines representative transformations of the enolates derived from this compound.

Reactivity of Lithium Enolates Derived from this compound

The formation and reactivity of lithium enolates are pivotal in the synthetic utility of ketones. In the case of this compound, the generation of a lithium enolate by deprotonation of an α-hydrogen using a strong base, such as lithium diisopropylamide (LDA), is a key transformation. The presence of the methoxy group can influence the regioselectivity of enolate formation, although in cyclopentanone systems, the two α-positions are often electronically similar. However, steric and stereoelectronic effects can play a role.

The reactivity of the resulting lithium enolate is that of a potent nucleophile. Lithium enolates exist as aggregates in solution, often as dimers or tetramers, and the exact structure can be influenced by the solvent and the presence of additives like HMPA. researchgate.net These aggregates can affect the enolate's reactivity. The nucleophilic carbon of the enolate can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation reactions with alkyl halides. lumenlearning.com

The methoxy group, being electron-withdrawing, can have a modest influence on the nucleophilicity of the enolate. This effect is generally transmitted through the carbon framework. Computational studies on substituted cyclopentanones have shown that electron-withdrawing groups can affect the stability of the enolate. researchgate.net

Table 1: Representative Alkylation Reactions of Ketone Enolates

| Ketone | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| Cyclopentanone | LDA | CH₃I | 2-Methylcyclopentanone | researchgate.net |

| Cyclohexanone | LDA | CH₃CH₂Br | 2-Ethylcyclohexanone | lookchem.com |

| Acetophenone | LiHMDS | Allyl bromide | α-Allylacetophenone | nih.gov |

Stereochemical Outcomes in Enolate Alkylation and Related Transformations

The alkylation of enolates derived from substituted cyclic ketones, such as this compound, introduces the possibility of stereoisomerism. The approach of the electrophile to the planar enolate can occur from two different faces, leading to the formation of diastereomers. The stereochemical outcome is influenced by the steric hindrance and electronic properties of the substituent on the ring. fiveable.me

In the case of this compound, the methoxy group can direct the incoming electrophile to the opposite face of the ring to minimize steric interactions. This is a common strategy in stereoselective synthesis. The exact diastereomeric ratio will depend on the nature of the enolate (and its aggregation state), the electrophile, and the reaction conditions. For instance, the use of chelating metals and specific solvents can influence the transition state geometry and, consequently, the stereochemical outcome. nih.gov

While specific studies on this compound are not prevalent, research on the alkylation of other 3-substituted cyclopentanones and cyclohexanones provides valuable insights into the controlling factors of stereoselectivity. The general principle is that the bulky substituent will favor the approach of the electrophile from the less hindered face.

Carbonyl Reactivity and Functional Group Interconversions of this compound

The carbonyl group of this compound is an electrophilic center and is susceptible to nucleophilic attack. The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the methoxy group, which can slightly enhance its electrophilicity. Common reactions at the carbonyl group include reductions, additions of organometallic reagents, and formation of imines and enamines. shemmassianconsulting.comlibretexts.org

Functional group interconversions involving the carbonyl group of this compound are key transformations in organic synthesis. For example, the ketone can be reduced to the corresponding alcohol, 3-methoxycyclopentanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction can lead to the formation of diastereomeric alcohols.

The methoxy group itself can also be a site for functional group interconversion, although it is generally less reactive than the carbonyl group. Under harsh conditions, ethers can be cleaved. More synthetically useful transformations might involve the conversion of the ketone to other functional groups, which can then be manipulated. For instance, the ketone could be converted to an enol ether, which can undergo further reactions. libretexts.org

Table 2: Representative Functional Group Interconversions of Ketones

| Starting Ketone | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Cyclopentanone | NaBH₄, MeOH | Cyclopentanol | Reduction | libretexts.org |

| Cyclohexanone | H₂NNH₂, KOH, heat | Cyclohexane | Wolff-Kishner Reduction | libretexts.org |

| Acetone | CH₃MgBr, then H₃O⁺ | 2-Propanol | Grignard Addition | ksu.edu.sa |

| Secondary Methyl Ether | Ca(OCl)₂, H⁺ | Ketone | Oxidation | acs.org |

Advanced Spectroscopic Characterization of 3 Methoxycyclopentanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Methoxycyclopentanone

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the carbon framework and the precise location of all protons.

The ¹H and ¹³C NMR spectra of this compound provide crucial information regarding the chemical environment of each nucleus, which is fundamental in confirming the substitution pattern and stereochemistry. The cyclopentanone (B42830) ring introduces diastereotopic protons, even in the absence of a chiral center, leading to complex splitting patterns that can be resolved with high-field NMR.

The chemical shifts in the ¹H NMR spectrum are influenced by the electronegativity of the adjacent oxygen atoms in the carbonyl and methoxy (B1213986) groups. The proton on the carbon bearing the methoxy group (H-3) is expected to appear at a characteristic downfield shift. The protons on the carbons alpha to the carbonyl group (H-2 and H-5) will also be shifted downfield due to the electron-withdrawing nature of the C=O bond. The protons of the methoxy group will present as a sharp singlet.

Similarly, in the ¹³C NMR spectrum, the carbonyl carbon (C-1) will have the most significant downfield chemical shift. The carbon attached to the methoxy group (C-3) will also be deshielded, appearing at a lower field than the other methylene (B1212753) carbons of the ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~215-220 |

| CH₂ (alpha to C=O) | ~2.2-2.4 | ~35-40 |

| CH (with OCH₃) | ~3.8-4.0 | ~75-80 |

| CH₂ (beta to C=O) | ~1.8-2.0 | ~25-30 |

| OCH₃ | ~3.3 | ~56-58 |

Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in molecules with overlapping multiplets.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For this compound, cross-peaks would be expected between the protons on C-2 and C-3, C-3 and C-4, and C-4 and C-5, thus confirming the connectivity within the cyclopentanone ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. sdsu.edu This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the proton signal around 3.8-4.0 ppm would show a correlation to the carbon signal at approximately 75-80 ppm, confirming the C-3 position.

The protons of the methoxy group showing a correlation to C-3.

The protons on C-2 showing correlations to the carbonyl carbon (C-1) and C-3.

The proton on C-3 showing correlations to C-2, C-4, and potentially the carbonyl carbon (C-1).

Expected 2D NMR Correlations for this compound:

| Technique | Correlated Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H-2 with H-3, H-3 with H-4, H-4 with H-5 |

| HSQC | ¹H - ¹³C (¹J) | Direct one-bond correlations for all C-H bonds |

| HMBC | ¹H - ¹³C (²⁻³J) | OCH₃ protons to C-3; H-2 protons to C-1 and C-3; H-3 proton to C-2 and C-4 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. azom.com These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone, this band typically appears at a higher frequency compared to acyclic or six-membered ring ketones due to ring strain. oregonstate.edu The presence of an electronegative substituent at the 3-position is not expected to significantly shift the carbonyl frequency.

The methoxy group will give rise to characteristic C-O stretching vibrations. The asymmetric and symmetric stretching of the C-O-C bond are expected in the fingerprint region of the IR spectrum.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O | Stretch | ~1740 - 1750 | Weak |

| C-O (ether) | Asymmetric Stretch | ~1100 - 1150 | Moderate |

| C-H (alkane) | Stretch | ~2850 - 3000 | Strong |

| O-CH₃ | Stretch | ~2830 | Moderate |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₆H₁₀O₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact mass, which can be used to confirm the elemental composition.

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for cyclic ketones and ethers. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org Loss of the methoxy group or cleavage of the ether bond are also plausible fragmentation routes.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion |

| 83 | [C₅H₇O]⁺ | OCH₃ |

| 85 | [C₄H₅O₂]⁺ | C₂H₅ |

| 71 | [C₄H₇O]⁺ | CO + CH₃ |

| 55 | [C₃H₃O]⁺ | C₃H₇O |

| 43 | [C₂H₃O]⁺ | C₄H₇O |

Note: The relative intensities of these fragments would depend on their stability.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing complementary evidence to the data obtained from NMR and vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is primarily dictated by the presence of the carbonyl (C=O) chromophore within the five-membered ring.

The key electronic transition observable for saturated ketones like this compound is the n→π* (n-to-pi-star) transition. This involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an antibonding π* molecular orbital associated with the carbonyl double bond.

This n→π* transition is characteristically weak, with a small molar absorptivity (ε), and occurs at a relatively long wavelength. For saturated aliphatic ketones, this absorption band is typically observed in the region of 270-300 nm. The presence of the methoxy group, an auxochrome, at the 3-position is not expected to cause a significant shift in the absorption maximum as it is not in direct conjugation with the carbonyl group. However, solvent polarity can influence the position of this absorption band. In polar solvents, the n→π* transition typically undergoes a hypsochromic (blue) shift to a shorter wavelength due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

A second, much stronger absorption corresponding to a π→π* transition is expected at a much shorter wavelength, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Predicted λmax (in hexane) | Predicted Molar Absorptivity (ε) |

| n→π | ~285 nm | 15-25 L·mol⁻¹·cm⁻¹ |

| π→π | <200 nm | >1000 L·mol⁻¹·cm⁻¹ |

This table is interactive. Click on the headers to sort the data.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation

While UV-Vis spectroscopy identifies the carbonyl chromophore, a complete and unambiguous structural determination of this compound requires the integration of data from various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary pieces of the structural puzzle.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most prominent absorption would be a strong, sharp peak corresponding to the C=O stretching vibration, typically appearing in the range of 1740-1750 cm⁻¹ for a five-membered cyclic ketone. The ring strain in the cyclopentanone ring shifts this absorption to a higher frequency compared to an acyclic ketone. Additionally, a characteristic C-O stretching vibration for the methoxy group would be observed in the region of 1075-1150 cm⁻¹. The presence of C-H stretching vibrations from the aliphatic ring and the methoxy group would also be evident.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The proton on the carbon bearing the methoxy group (H3) would appear as a multiplet, shifted downfield due to the electronegativity of the oxygen atom. The protons adjacent to the carbonyl group (H2 and H5) would also be deshielded and appear as multiplets. The remaining ring protons (H4) and the protons of the methoxy group would each give rise to their own characteristic signals.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon would be the most deshielded, appearing significantly downfield (typically >200 ppm). The carbon attached to the methoxy group (C3) would also be downfield, followed by the carbons adjacent to the carbonyl group (C2 and C5). The carbon of the methoxy group and the remaining ring carbon (C4) would appear at higher field strengths.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (114.14 g/mol ). Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the loss of carbon monoxide (-CO) from the parent ion.

By combining the information from these spectroscopic techniques, a complete and confident structural elucidation of this compound can be achieved. UV-Vis confirms the carbonyl chromophore, IR identifies the key functional groups, NMR maps out the carbon-hydrogen framework, and MS provides the molecular weight and fragmentation data.

Table 2: Summary of Integrated Spectroscopic Data for the Elucidation of this compound

| Spectroscopic Technique | Key Information Provided | Predicted Data for this compound |

| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores | λmax ~285 nm (n→π*) |

| Infrared (IR) Spectroscopy | Functional group identification | C=O stretch: ~1745 cm⁻¹, C-O stretch: ~1100 cm⁻¹ |

| ¹H NMR Spectroscopy | Proton environment and connectivity | Distinct multiplets for ring protons, singlet for -OCH₃ |

| ¹³C NMR Spectroscopy | Carbon skeleton | Carbonyl carbon >200 ppm, other signals in aliphatic region |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion (M⁺) at m/z 114, key fragments |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry Investigations of 3 Methoxycyclopentanone

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure of 3-Methoxycyclopentanone

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orgnih.gov This method is widely used to determine the equilibrium geometry of molecules by finding the minimum energy arrangement of its atoms on the potential energy surface. arxiv.orguci.edu For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.netnih.gov

The electronic structure of the optimized geometry provides critical information about the molecule's reactivity and properties. Key aspects investigated include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The MEP map identifies electrophilic and nucleophilic regions, while the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govscispace.com

Below is an illustrative table of geometrical parameters for this compound that would be obtained from a typical DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (methoxy) | ~1.43 Å | |

| O-CH3 | ~1.42 Å | |

| C-C (ring) | ~1.54 Å | |

| Bond Angle | O=C-C | ~125° |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | H-C-C-H (ring) | Varies by position |

| Note: The data in this table is hypothetical and serves as an example of typical outputs from DFT calculations. |

A significant application of DFT is the prediction of spectroscopic data, which can be used to interpret and verify experimental results. dntb.gov.ua

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nanobioletters.comnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. niscpr.res.in

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netnih.gov These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. To achieve better agreement with experimental results, calculated frequencies are often multiplied by a scaling factor. nih.gov The analysis of these vibrational modes, aided by visualizations, allows for the assignment of specific spectral bands to the stretching or bending of particular bonds. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. scielo.org.zaresearchgate.net This information is used to predict the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. scielo.org.za

The following tables provide examples of the kind of spectroscopic data that can be generated for this compound.

Table 1: Predicted Vibrational Frequencies (IR)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | ~1750 cm⁻¹ |

| C-O-C Asymmetric Stretch | ~1120 cm⁻¹ |

| CH₂ Bend | ~1460 cm⁻¹ |

| C-H Stretch (methoxy) | ~2950 cm⁻¹ |

Note: This data is for illustrative purposes.

Table 2: Predicted NMR Chemical Shifts

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C=O | ~215 ppm | - |

| C-OCH₃ | ~78 ppm | ~3.8 ppm |

| O-CH₃ | ~56 ppm | ~3.3 ppm |

| Ring CH₂ | ~25-40 ppm | ~1.8-2.5 ppm |

Note: This data is for illustrative purposes.

Cyclic molecules like this compound can exist in multiple conformations. For cyclopentanone (B42830) derivatives, these often involve "envelope" or "twist" forms. The substituent, in this case the methoxy (B1213986) group, can occupy either an axial-like or an equatorial-like position, leading to different conformers with distinct energies. researchgate.netresearchgate.net

DFT calculations are used to perform a detailed conformational analysis. By optimizing the geometry of each possible conformer, their relative energies can be determined. researchgate.neteurjchem.com This allows for the calculation of thermodynamic properties such as the enthalpy, entropy, and Gibbs free energy differences between conformers, which in turn determines their relative populations at a given temperature. kfupm.edu.sa This theoretical analysis is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and chemical reactivity.

Table 3: Relative Energies of this compound Conformers

| Conformer | Optimization Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-Methoxy | -345.12345 | 0.00 |

| Axial-Methoxy | -345.12100 | 1.54 |

Note: The data in this table is hypothetical, illustrating the typical energy difference found between equatorial and axial conformers.

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions. hovione.comresearchgate.net These computational methods allow for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states, providing a molecular-level understanding of how a reaction proceeds. rsc.org

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. ucsb.edu According to transition state theory, the rate of a reaction is determined by the energy difference between the reactants and the transition state, known as the activation energy. Computational chemistry provides methods to locate the geometry of these fleeting transition states, which are first-order saddle points on the potential energy surface. ucsb.edumit.edu

When a reaction can yield multiple products (e.g., constitutional isomers, regioisomers, or stereoisomers), computational modeling can elucidate the factors controlling its selectivity. nih.gov By mapping out the potential energy surface for all possible reaction pathways, the transition states leading to each product can be identified and their activation energies compared. The pathway with the lowest activation barrier will be the most favorable, thus predicting the major product of the reaction. researchgate.netrsc.org

For instance, in a cycloaddition reaction involving this compound, DFT calculations could be used to determine whether the reaction proceeds with a particular regioselectivity or stereoselectivity. nih.gov Analysis of the frontier molecular orbitals (HOMO-LUMO) of the reactants can also provide qualitative insight into the reaction's feasibility and selectivity. nih.govnih.gov

In Silico Design and Prediction of Novel this compound Derivatives

In silico (computational) methods are increasingly used in the early stages of drug discovery and materials science to design and screen novel molecules with desired properties, thereby saving significant time and resources. nih.govrsc.org Starting with a core scaffold like this compound, computational combinatorial chemistry can be used to generate large virtual libraries of derivatives by systematically modifying its structure with various functional groups. mdpi.com

These virtual libraries can then be screened for specific properties. For example, if the goal is to design a new drug candidate, properties such as binding affinity to a target protein (via molecular docking), as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted computationally. rsc.orgnih.gov Quantum chemical calculations can be used to predict fundamental electronic properties, such as the HOMO-LUMO gap or dipole moment, which may correlate with the desired function. nih.gov This computational pre-screening identifies the most promising candidates for synthesis and experimental testing. researchgate.net

Table 4: In Silico Screening of Hypothetical this compound Derivatives

| Derivative ID | Modification | Predicted Property (e.g., HOMO-LUMO Gap) | Predicted Solubility (LogS) |

|---|---|---|---|

| 3-MCP-001 | (Parent) | 5.1 eV | -1.5 |

| 3-MCP-002 | Add -OH at C4 | 4.9 eV | -1.2 |

| 3-MCP-003 | Add -CN at C2 | 5.5 eV | -1.7 |

| 3-MCP-004 | Add -F at C5 | 5.2 eV | -1.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects in Related Systems

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the behavior of molecules at an atomic level. For ketones such as this compound, MD simulations can elucidate the complex interplay of intermolecular forces and the influence of surrounding solvent molecules, which govern many of its physical and chemical properties. While specific MD studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from simulations of structurally similar cyclic ketones. These studies on related systems offer significant insights into the expected intermolecular interactions and solvent effects applicable to this compound.

The primary forces governing the interactions of cyclic ketones are dipole-dipole interactions, stemming from the polar carbonyl group, and weaker van der Waals forces. The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, a feature that becomes particularly important in protic solvents like water or alcohols.

In MD simulations of ketones in aqueous solutions, a key focus is the hydration shell around the carbonyl group. Water molecules arrange themselves to form hydrogen bonds with the carbonyl oxygen. Studies on other ketones, like cyclobutanone, have shown that the hydrogen bond between a water proton and the lone pairs of the ketone's oxygen is nearly linear researchgate.netaip.org. The number of hydrogen bonds, their lifetimes, and the spatial arrangement of water molecules in the first and second solvation shells are critical parameters obtained from these simulations. For instance, simulations of 2-heptanone (B89624) at a water interface revealed that water molecules penetrate the hydrophilic region of the ketone and establish hydrogen bonds with the carbonyl oxygen acs.org.

Solvent polarity is another critical factor that can be investigated using MD simulations. The polarity of the solvent can influence the conformational preferences of substituted cyclopentanones. For a related compound, (R)-(+)-3-methylcyclopentanone, spectroscopic and theoretical studies have explored the effect of a wide range of solvents on the equilibrium between its different conformers researchgate.netnih.govacs.org. While not an MD study, this work highlights the sensitivity of the molecular structure to the solvent environment, a phenomenon that MD simulations are well-suited to explore dynamically. Polar solvents are generally found to stabilize the more polar tautomers or conformers of ketones orientjchem.orgresearchgate.net.

MD simulations can quantify various properties to describe these interactions, as illustrated in the hypothetical data tables below, which are representative of findings for related cyclic ketones.

Table 1: Representative Radial Distribution Functions for a Cyclic Ketone in Water

| Atomic Pair | Peak Distance (Å) | Coordination Number |

| Carbonyl Oxygen – Water Hydrogen | 1.8 - 2.0 | 2 - 3 |

| Carbonyl Oxygen – Water Oxygen | 2.8 - 3.0 | 3 - 4 |

| Ring Carbon – Water Oxygen | 3.5 - 4.0 | 10 - 12 |

This table illustrates typical distances and coordination numbers for the hydration shell around a cyclic ketone, as would be determined from MD simulations.

Table 2: Simulated Interaction Energies for a Cyclic Ketone in Various Solvents

| Solvent | Van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

| Water | -25 to -35 | -40 to -50 | -65 to -85 |

| Methanol | -20 to -30 | -30 to -40 | -50 to -70 |

| Cyclohexane | -30 to -40 | -5 to -10 | -35 to -50 |

This table provides an example of how interaction energies between a cyclic ketone and different solvent environments could be decomposed into van der Waals and electrostatic contributions using MD simulations.

The dynamics of these interactions are also a key output of the simulations. For example, the residence time of solvent molecules within the first solvation shell of the ketone can be calculated to understand the stability of the solvent structure. Furthermore, the reorientational dynamics of both the solute and solvent molecules can provide insights into how the intermolecular interactions hinder or facilitate molecular motion acs.org.

Applications of 3 Methoxycyclopentanone in Complex Chemical Synthesis

Role of 3-Methoxycyclopentanone as a Chiral Building Block in Natural Product Synthesis

The chiral nature of this compound makes it an ideal starting material for the enantioselective synthesis of natural products containing a five-membered ring. By starting with an enantiomerically pure form of this building block, chemists can control the stereochemical outcome of subsequent reactions, which is critical for achieving the precise three-dimensional structure of the target molecule.

While this compound is a key structure, a closely related precursor, 3-methoxycyclopent-2-enone, has been directly utilized in the synthesis of the cyclopentanoid antibiotic Kjellmanianone. The synthesis involves a C-acylation of the lithium enolate of 3-methoxycyclopentenone, which introduces a necessary side chain. Subsequent oxidation of the resulting β-ketoester with Manganese(III) acetate (B1210297) affords Kjellmanianone in good yield nih.govlibretexts.org. This strategy highlights how the functionalized cyclopentane (B165970) core is central to the rapid assembly of the antibiotic's structure.

Table 1: Key Steps in Kjellmanianone Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Enolate Formation | Lithium diisopropylamide (LDA) | Lithium enolate of 3-methoxycyclopentenone |

| 2 | C-Acylation | N-carbomethoxyimidazole or methylcyanoformate | β-ketoester intermediate |

| 3 | Oxidative Cyclization | Manganese(III) acetate | Kjellmanianone |

Data derived from Demir, A. S., et al. (1996). nih.govlibretexts.org

Complex terpenoids such as Fusicoccin A are characterized by intricate polycyclic systems, notably the 5-8-5 tricyclic framework of the fusicoccanes nih.govresearchgate.net. The synthesis of such structures relies on the strategic assembly of the constituent rings. Chiral cyclopentanoid building blocks are fundamental for constructing the five-membered rings with the correct stereochemistry. Although a direct total synthesis of Fusicoccin A starting from this compound is not prominently documented, its structure represents the type of chiral precursor essential for building the cyclopentane moiety within the larger 5-8-5 scaffold.

Similarly, Carbacyclin, a stable analog of prostacyclin, is built upon a bicyclo[3.3.0]octane core, which is derived from a cyclopentane precursor researchgate.net. The synthesis of prostaglandins (B1171923) and their analogs, like Carbacyclin, frequently employs functionalized cyclopentane derivatives, such as the well-known Corey lactone, to establish the correct stereochemistry of the five-membered ring and its substituents nih.govnih.gov. This compound serves as a representative of this class of chiral building blocks, providing the fundamental cyclopentane core required for these syntheses.

Cotylenin A, a potent bioactive diterpenoid, shares the 5-8-5 fusicoccane skeleton with Fusicoccin A and functions as a "molecular glue" to stabilize protein-protein interactions nih.gov. The significant biological activity of Cotylenin A has driven efforts to synthesize it and its analogs. The total synthesis of Cotylenin A and its aglycon, cotylenol, is a formidable challenge that requires precise control over the stereochemistry of the 5-8-5 carbocyclic core nih.govresearchgate.net. The cyclopentane rings are foundational elements of this core structure. Chiral precursors like this compound are valuable in strategies aimed at constructing these five-membered rings, providing a stereochemically defined starting point to build the rest of the complex, polycyclic system.

Synthesis of Biologically Active Scaffolds Utilizing this compound as a Key Intermediate

The cyclopentane ring is a common feature in a vast array of biologically active molecules, most notably the prostaglandins. Prostaglandins are lipid compounds involved in numerous physiological processes, and their synthesis has been a major focus of organic chemistry nih.gov. The landmark syntheses of prostaglandins often rely on chiral cyclopentane-based intermediates to set the multiple stereocenters of the core structure libretexts.orglibretexts.org.

The "Corey lactone," a bicyclic lactone, is a classic example of such an intermediate nih.gov. The general strategy involves using a well-defined cyclopentane building block to which the two characteristic side chains of the prostaglandin (B15479496) are appended. This compound represents the type of functionalized, chiral cyclopentanoid that is integral to this synthetic strategy, providing the basic five-membered ring scaffold with the necessary handles for elaboration.

Table 2: Role of Cyclopentanone (B42830) Precursors in Prostaglandin Synthesis

| Precursor Type | Key Features | Role in Synthesis | Target Scaffold | Biological Activity |

|---|---|---|---|---|

| Chiral Cyclopentanone Derivative | Defined stereocenter(s), functional groups for modification (e.g., ketone) | Serves as the foundation for the five-membered ring | Prostaglandin core (e.g., PGE₂, PGF₂α) | Hormone-like effects (inflammation, blood pressure regulation) |

This table illustrates the general synthetic strategy for prostaglandins, for which this compound is a representative building block. libretexts.orgcrossref.org

Stereocontrolled Introduction of this compound Moieties in Advanced Synthetic Targets

A key advantage of using a chiral building block like this compound is the ability to control the stereochemistry of newly formed chiral centers. The pre-existing stereocenter at C3 can direct the approach of reagents to the ketone at C1 or to the adjacent C2 position (via its enolate). This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis elsevierpure.comcihanuniversity.edu.iq.

For example, the enolate formed from (R)-3-methoxycyclopentanone will have a preferred conformation due to the influence of the C3 methoxy (B1213986) group. When this enolate reacts with an electrophile (e.g., an alkyl halide), the electrophile will preferentially add to one face of the enolate, leading to a diastereoselective alkylation at the C2 position. Similarly, the reduction of the carbonyl group can be influenced by the adjacent stereocenter, allowing for the stereoselective formation of a new hydroxyl group. These principles are fundamental to the stereoselective synthesis of complex molecules where multiple chiral centers must be set with precision mdpi.commdpi.com.

Strategies for Diversity-Oriented Synthesis Utilizing the this compound Core

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material. This approach is valuable for exploring chemical space and discovering new biologically active compounds libretexts.orgcrossref.orgcihanuniversity.edu.iq. The this compound core is an excellent scaffold for DOS due to its distinct and orthogonally reactive functional groups.

The ketone and the methoxy group serve as diversification points. The ketone can undergo a wide range of reactions to modify the core scaffold or add appendages. The methoxy group can be cleaved to reveal a hydroxyl group, which can then be functionalized in numerous ways. By systematically applying different reaction sequences to these functional groups, a library of compounds with high skeletal and stereochemical diversity can be generated from a single chiral precursor.

Table 3: Potential Diversity-Oriented Synthesis Strategies for this compound

| Diversification Point | Reaction Type | Potential Transformation | Type of Diversity Generated |

|---|---|---|---|

| Ketone (C1) | Nucleophilic Addition | Grignard/organolithium addition to form tertiary alcohols | Appendage, Stereochemical |

| Wittig Olefination | Conversion to an exocyclic double bond | Skeletal, Functional Group | |

| Reductive Amination | Formation of a cyclopentylamine | Appendage, Functional Group | |

| Aldol (B89426) Condensation | Annulation to form bicyclic systems | Skeletal | |

| Enolate (C2/C5) | Alkylation | Introduction of various alkyl/aryl groups | Appendage, Stereochemical |

| Methoxy Group (C3) | Ether Cleavage | Conversion to a hydroxyl group | Functional Group |

| (Post-cleavage) | Esterification/Etherification of the resulting alcohol | Appendage |

This table outlines hypothetical but chemically feasible pathways for a Diversity-Oriented Synthesis campaign.

Green Chemistry Principles in the Synthesis of 3 Methoxycyclopentanone

Sustainable Synthetic Routes to 3-Methoxycyclopentanone and its Derivatives

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. msu.edu Research into cyclopentanone (B42830) synthesis has demonstrated the feasibility and benefits of solvent-free conditions. For instance, the aldol (B89426) condensation of cyclopentanone has been successfully carried out under solvent-free conditions using natural clay-based catalysts. mdpi.com In one study, a modified attapulgite (APG) catalyst with sulfonic acid groups (SO3H-APG) showed high efficacy. mdpi.com Under optimized conditions (150°C for 4 hours), this method achieved an 85.53% conversion of cyclopentanone, with high selectivity for the dimer and trimer products. mdpi.com

Another example is the solvent-free fabrication of a highly dispersed Ni₂P/UiO-66 catalyst via ball milling for the hydrogenation of furfural to cyclopentanone. rsc.org This method aligns with green synthesis principles by avoiding solvents during catalyst preparation and achieved a 97.5% yield of cyclopentanone under mild conditions (0.5 MPa H₂ at 150°C). rsc.org Such methodologies not only reduce environmental impact but can also simplify product purification and reduce operational costs.

Table 1: Performance of SO₃H-APG Catalyst in Solvent-Free Cyclopentanone Condensation

| Catalyst Loading (-SO₃H) | Reaction Temperature (°C) | Reaction Time (h) | Cyclopentanone Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) |

|---|---|---|---|---|---|

| 4 mmol/g | 150 | 4 | 85.53 | 69.04 | 28.41 |

Data sourced from a study on natural clay-based catalysts. mdpi.com

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. nih.gov The ideal atom economy is 100%, meaning all reactant atoms are found in the final product.

In the synthesis of this compound and its analogs, optimizing for atom economy involves selecting reaction pathways that maximize the incorporation of starting materials. For example, addition reactions are inherently 100% atom-economical. nih.gov In contrast, substitution or elimination reactions often produce stoichiometric by-products, leading to lower atom economy. wikipedia.org

Reaction efficiency is a broader concept that includes not only atom economy but also chemical yield, energy consumption, and ease of separation. nih.gov Optimizing efficiency requires a holistic approach, considering factors like catalyst selection, reaction conditions (temperature, pressure), and solvent choice. nih.gov For instance, while a high-yielding reaction is desirable, if it has poor atom economy, it can still generate significant waste. Therefore, synthetic routes to this compound should be designed to be efficient in both yield and atom economy to be considered truly "green."

Catalytic Approaches in Green Synthesis of this compound Analogs

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity, under milder conditions, and with lower energy input compared to stoichiometric processes. rjpn.orgresearchgate.net The development of novel catalysts is central to creating sustainable pathways for producing cyclopentanone derivatives. nih.govresearchgate.net

Both homogeneous and heterogeneous catalysts play vital roles in chemical synthesis. researchgate.net

Homogeneous catalysts are soluble in the reaction medium, often offering high activity and selectivity due to their well-defined active sites. researchgate.net For example, rhodium-based complexes have been used for kinetic resolution in the synthesis of chiral cyclopentenones. acs.org However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss. mdpi.com